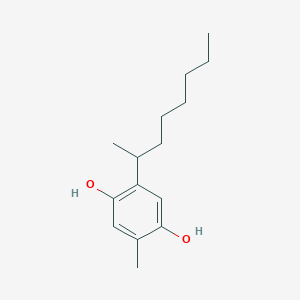

2-Methyl-5-(octan-2-YL)benzene-1,4-diol

Description

Properties

CAS No. |

113318-52-8 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

2-methyl-5-octan-2-ylbenzene-1,4-diol |

InChI |

InChI=1S/C15H24O2/c1-4-5-6-7-8-11(2)13-10-14(16)12(3)9-15(13)17/h9-11,16-17H,4-8H2,1-3H3 |

InChI Key |

CLFXVPZVURKYOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)C1=C(C=C(C(=C1)O)C)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation of Resorcinol Derivatives

A foundational approach involves introducing the octan-2-yl group via Friedel-Crafts alkylation. In Example 12 of US9801838B2, stannic chloride catalyzes the reaction between 5-(1,1-dimethylheptyl)resorcinol and a methoxy-substituted cyclohexadiene, achieving 87% yield. Adapting this method, 2-methylresorcinol can react with 2-bromooctane in dichloromethane at −20°C, followed by stannic chloride addition to form the alkylated intermediate. The product is extracted into sodium hydroxide, acidified, and crystallized from n-heptane.

Demethylation of Methoxy-Protected Precursors

Boron tribromide (BBr₃) is widely used for demethylating methoxy-protected intermediates. For instance, 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene treated with BBr₃ in dichloromethane at −78°C for 5 hours yields 5-(1,1-dimethylheptyl)resorcinol (97–99°C melting point). Applying this to 3,5-dimethoxy-2-methyl-5-(octan-2-yl)benzene, the reaction proceeds at −15°C for 12 hours, followed by aqueous workup and recrystallization from hexane to isolate the diol.

Detailed Methodologies and Reaction Optimization

Boron Tribromide-Mediated Demethylation

Procedure :

- Dissolve 2.0 g of 3,5-dimethoxy-2-methyl-5-(octan-2-yl)benzene in 20 mL dichloromethane.

- Add BBr₃ (1.8 mL, 2.5 equiv) dropwise at −78°C.

- Warm to 25°C, stir for 5 hours.

- Quench with ice water, extract with ethyl acetate, and concentrate.

- Recrystallize from CH₂Cl₂/heptane (1:50 v/v) to obtain 2.0 g of product.

Key Data :

Catalytic Oxidation of 2-Methyl-5-(Octan-2-yl)Phenol

Adapting CN108530268A, titanium superoxide catalyzes the oxidation of 2-methyl-5-(octan-2-yl)phenol with 30% H₂O₂:

- Mix 40.0 g substrate, 8.0 g Ti-superoxide, and 320 mL H₂O₂ at 50–60°C.

- Stir for 1 hour, cool, and extract with toluene.

- Recover catalyst and precipitate product with acetonitrile.

Results :

Comparative Analysis of Synthetic Routes

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(octan-2-YL)benzene-1,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Methyl-5-(octan-2-YL)benzene-1,4-diol has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-5-(octan-2-YL)benzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s ability to donate and accept electrons makes it a potential antioxidant, protecting cells from oxidative damage .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The octan-2-yl group in 2-Methyl-5-(octan-2-yl)benzene-1,4-diol reduces water solubility compared to hydroquinone but enhances compatibility with nonpolar solvents and lipid bilayers. In contrast, azo-quinol derivatives (e.g., nitro-substituted compounds) retain moderate polarity due to electron-withdrawing nitro groups .

- Thermal Stability: Branched alkyl chains (e.g., octan-2-yl) increase thermal stability compared to linear chains, as seen in related diterpenoids .

Environmental and Metabolic Fate

Hydroquinone derivatives are common intermediates in aerobic microbial degradation of aromatic pollutants. The octan-2-yl substituent in 2-Methyl-5-(octan-2-yl)benzene-1,4-diol may slow degradation compared to unsubstituted hydroquinone, as alkyl chains complicate enzymatic oxidation pathways .

Q & A

Q. What computational tools predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.